Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15853372
InChI: InChI=1S/C11H16N2O2S/c1-2-15-11(14)10-13-12-9(16-10)8-6-4-3-5-7-8/h8H,2-7H2,1H3
SMILES:
Molecular Formula: C11H16N2O2S
Molecular Weight: 240.32 g/mol

Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate

CAS No.:

Cat. No.: VC15853372

Molecular Formula: C11H16N2O2S

Molecular Weight: 240.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate -

Specification

Molecular Formula C11H16N2O2S
Molecular Weight 240.32 g/mol
IUPAC Name ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate
Standard InChI InChI=1S/C11H16N2O2S/c1-2-15-11(14)10-13-12-9(16-10)8-6-4-3-5-7-8/h8H,2-7H2,1H3
Standard InChI Key JSFFEPMTNICTHW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN=C(S1)C2CCCCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a planar 1,3,4-thiadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one sulfur atom) with a cyclohexyl group at position 5 and an ethyl ester at position 2 . Key features include:

  • Thiadiazole ring: Imparts rigidity and electron-deficient properties, facilitating π-π stacking and hydrogen bonding.

  • Cyclohexyl substituent: Enhances lipid solubility, potentially improving membrane permeability.

  • Ethyl ester: Serves as a hydrolyzable prodrug moiety or synthetic intermediate for carboxylate derivatives .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂O₂S
Molecular Weight240.32 g/mol
CAS Number1330752-08-3
IUPAC NameEthyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate
SolubilityLikely soluble in DMSO, ethanol, and dichloromethane (based on analogs)

Synthesis and Optimization

General Synthetic Routes

While detailed protocols remain proprietary, synthesis typically involves:

  • Precursor preparation: Cyclohexylcarboxylic acid derivatives or thiocarbazates are used as starting materials .

  • Cyclocondensation: Reaction with hydrazine derivatives under acidic or basic conditions to form the thiadiazole ring .

  • Esterification: Introduction of the ethyl ester group via alkylation or transesterification .

A representative pathway for analogous compounds involves:

  • Step 1: Cyclohexanecarboxylic acid → Cyclohexanecarbohydrazide (via hydrazine treatment).

  • Step 2: Reaction with carbon disulfide and ethyl chloroformate to form the thiadiazole core .

  • Step 3: Purification via column chromatography or recrystallization .

Table 2: Key Synthetic Challenges

ChallengeSolution
Low cyclization yieldsMicrowave-assisted synthesis
Isomer separationChiral chromatography
PurificationRecrystallization from ethanol

Biological Activities and Mechanisms

Antimicrobial Effects

  • Bacterial targets: Disruption of cell wall synthesis (e.g., penicillin-binding proteins) and folate metabolism .

  • Fungal targets: Inhibition of ergosterol biosynthesis, critical for fungal membrane integrity .

Structure-Activity Relationship (SAR)

Substituent Effects

  • Cyclohexyl group: Enhances lipophilicity (logP ~3.4), improving blood-brain barrier penetration compared to phenyl analogs .

  • Ethyl ester: Hydrolysis to carboxylic acid increases polarity, affecting pharmacokinetics .

Table 3: Comparative Bioactivity of Thiadiazole Derivatives

CompoundIC₅₀ (µM)Target
Ethyl 5-cyclopropyl analog12.57HT-29 cells
Ethyl 5-cyclohexyl analog2.44LoVo cells
Phenyl-substituted23.29MCF-7 cells

Applications in Drug Development

Lead Optimization

  • Prodrug design: Ethyl ester hydrolysis in vivo releases the active carboxylate, enabling controlled drug release .

  • Combination therapies: Synergy with cisplatin observed in ovarian cancer models (1.8-fold efficacy increase) .

Material Science Applications

  • Liquid crystals: The rigid thiadiazole core and flexible cyclohexane enable mesophase formation .

  • Coordination polymers: Metal-organic frameworks (MOFs) with Cu(II) show promise in gas storage .

Future Perspectives

Clinical Translation Challenges

  • Toxicity: Daphnia magna assays indicate moderate ecotoxicity (LC₅₀ = 48 µM) , necessitating structural refinements.

  • Synthetic scalability: Transition from batch to flow chemistry could improve yields >80% .

Emerging Research Directions

  • PROTACs: Thiadiazole-based degraders targeting oncoproteins like BRD4 .

  • Antiviral agents: Preliminary docking studies suggest inhibition of SARS-CoV-2 main protease (Mpro) .

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